n-Cyclopentyl-n-(2-methylpropyl)thiourea
Description
Contextualization of Thiourea (B124793) Derivatives in Organic Chemistry and Materials Science
Thiourea and its derivatives are a well-established class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. This structural motif imparts a rich and versatile chemical reactivity, making them invaluable building blocks in organic synthesis. asianpubs.orgresearchgate.net They serve as precursors for the synthesis of a diverse range of heterocyclic compounds, such as thiazoles and pyrimidines, which are prevalent in many biologically active molecules. asianpubs.org
In the realm of materials science, the unique properties of thiourea derivatives are harnessed for various applications. Their ability to act as ligands for metal ions has led to their use in the development of coordination polymers and metal-organic frameworks. mdpi.com Furthermore, the presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows for the formation of predictable supramolecular assemblies. Certain thiourea derivatives have also been investigated for their utility as corrosion inhibitors and in the formulation of polymers and agrochemicals.
Structural Characteristics and Chemical Significance of N-Cyclopentyl-N-(2-methylpropyl)thiourea
This compound is an unsymmetrical N,N'-disubstituted thiourea. Its chemical structure features a central thiourea core with a cyclopentyl group attached to one nitrogen atom and a 2-methylpropyl (isobutyl) group attached to the other.
The key structural features of this molecule are expected to include a planar or near-planar C-N2-C=S core. The C=S bond is anticipated to be longer than a typical C=O bond, and the C-N bonds are expected to have some degree of double bond character due to resonance. The cyclopentyl and isobutyl groups are aliphatic and non-polar, influencing the molecule's solubility and steric properties. The presence of N-H protons allows for the potential of intermolecular hydrogen bonding, which can significantly impact its crystal packing and physical properties. researchgate.net
The chemical significance of this compound lies in its potential as a ligand in coordination chemistry, a building block for more complex molecules, and a candidate for biological screening, given the wide range of biological activities observed in other thiourea derivatives. bohrium.comresearchgate.net
| Illustrative Physicochemical Properties | |
| Property | Predicted Value |
| Molecular Formula | C10H20N2S |
| Molecular Weight | 200.35 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available (expected to be a low-melting solid) |
| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform. |
Research Trajectories and Interdisciplinary Relevance of the Compound
While specific research on this compound is not extensively documented, its structural features suggest several potential research trajectories. The presence of both a cyclic and a branched alkyl group could lead to interesting packing arrangements in the solid state, making it a candidate for studies in crystal engineering.
In medicinal chemistry, the lipophilic nature of the cyclopentyl and isobutyl groups could enhance cell membrane permeability, a desirable trait for potential drug candidates. Given that various thiourea derivatives have shown a wide spectrum of biological activities, including anticancer and antimicrobial properties, this compound could be a target for synthesis and biological screening programs. mdpi.comresearchgate.net
The interdisciplinary relevance of this compound extends to materials science, where it could be explored as a ligand for the synthesis of novel metal complexes with catalytic or photophysical properties. Its potential for self-assembly through hydrogen bonding could also be investigated for the development of new supramolecular materials.
Overview of Advanced Research Methodologies Applied to Thiourea Chemistry
The study of thiourea derivatives, including this compound, employs a range of advanced research methodologies.
Synthesis and Characterization: The synthesis of unsymmetrical disubstituted thioureas can be achieved through several methods, including the reaction of an isothiocyanate with a primary amine or the use of thiophosgene (B130339) with two different amines. organic-chemistry.org Modern synthetic approaches often focus on green chemistry principles, such as solvent-free reactions or the use of less hazardous reagents. asianpubs.org
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the molecule. In the 13C NMR spectrum, the thiocarbonyl carbon (C=S) typically appears in the range of 178-184 ppm. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the N-H and C=S stretching vibrations.
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound.
| Illustrative Spectroscopic Data | |
| Technique | Expected Observations |
| 1H NMR | Signals corresponding to cyclopentyl and isobutyl protons, as well as N-H protons (typically broad singlets). |
| 13C NMR | A signal for the thiocarbonyl carbon (C=S) around 180 ppm, along with signals for the cyclopentyl and isobutyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching and C=S stretching. |
Note: The data in this table is illustrative and based on general spectral characteristics of similar thiourea derivatives.
Structural Analysis:
Single-Crystal X-ray Diffraction: This technique provides precise information about the bond lengths, bond angles, and three-dimensional arrangement of the molecule in the solid state, including intermolecular interactions like hydrogen bonding. researchgate.netnih.gov
Computational Chemistry:
Density Functional Theory (DFT) Calculations: DFT methods are used to model the electronic structure, geometry, and spectroscopic properties of thiourea derivatives. researchgate.net These computational studies can provide insights into the molecule's reactivity and potential interactions.
Structure
3D Structure
Properties
CAS No. |
253315-35-4 |
|---|---|
Molecular Formula |
C10H20N2S |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
1-cyclopentyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C10H20N2S/c1-8(2)7-12(10(11)13)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,13) |
InChI Key |
ZZOMXABMGQJOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CCCC1)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N Cyclopentyl N 2 Methylpropyl Thiourea
Historical Evolution of Thiourea (B124793) Synthesis Pertinent to Aliphatic and Alicyclic Substitutions
The synthesis of thioureas, organic compounds featuring the (R¹R²N)(R³R⁴N)C=S core, has a rich history, with methodologies evolving significantly over time. sphinxsai.comsemanticscholar.org Early and classical methods for preparing N,N'-disubstituted thioureas, particularly those with aliphatic and alicyclic groups, traditionally relied on a few key approaches. The reaction of primary amines with highly toxic reagents like thiophosgene (B130339) or its derivatives was a common, albeit hazardous, route. researchgate.net Another prevalent method involved the use of carbon disulfide, which reacts with amines to form dithiocarbamate (B8719985) salts as intermediates. researchgate.netmdpi.com These intermediates can then be treated to yield isothiocyanates or react further with another amine to produce the desired thiourea. mdpi.comnih.gov
The most widely utilized classical method for generating unsymmetrical N,N'-disubstituted thioureas, such as N-Cyclopentyl-N-(2-methylpropyl)thiourea, is the reaction of an isothiocyanate with a primary or secondary amine. nih.govmdpi.com This approach offers a straightforward pathway to the target molecule, provided the requisite isothiocyanate is available. nih.gov
In recent decades, a shift towards more sustainable and environmentally benign synthetic protocols has been observed. organic-chemistry.org Modern methods aim to avoid toxic reagents and harsh reaction conditions. researchgate.netorganic-chemistry.org This includes the development of one-pot syntheses starting from amines and carbon disulfide in aqueous media, which circumvents the need for hazardous chemicals and simplifies the procedure. organic-chemistry.orgorganic-chemistry.org Additionally, mechanochemical methods, utilizing ball milling, have emerged as a solvent-free alternative for the efficient synthesis of thioureas. nih.gov These advancements focus on improving safety, reducing waste, and increasing efficiency, making the synthesis of complex thioureas more accessible and sustainable.
Table 1: Evolution of Key Synthetic Methods for Disubstituted Thioureas
| Method | Reagents | Intermediates | Remarks |
|---|---|---|---|
| Classical Methods | |||
| From Thiophosgene | Primary Amine + Thiophosgene | - | Effective but uses highly toxic reagents. researchgate.net |
| From Carbon Disulfide | Amines + CS₂ | Dithiocarbamate salts | A versatile method, can be adapted for symmetrical and unsymmetrical products. researchgate.netmdpi.com |
| From Isothiocyanates | Amine + Isothiocyanate | - | The most common and direct route for unsymmetrical thioureas. nih.govmdpi.com |
| Modern/Green Methods | |||
| Aqueous Synthesis | Amines + CS₂ in water | Xanthate intermediates | Environmentally friendly, avoids toxic solvents and reagents. organic-chemistry.org |
| Mechanochemistry | Amines + Isothiocyanate (or CS₂) | - | Solvent-free "click" reaction, often with quantitative yields and short reaction times. nih.gov |
| Photoredox Catalysis | Amines + CS₂ | - | Utilizes light energy to drive the reaction under mild conditions. researchgate.net |
Direct Synthetic Routes to this compound
The direct synthesis of the unsymmetrical N,N'-disubstituted thiourea, this compound, can be achieved through several established synthetic pathways. The most practical and common approach involves the nucleophilic addition of an amine to an isothiocyanate. mdpi.com This can be performed in two ways:
Route A: Reaction of cyclopentyl isothiocyanate with 2-methylpropylamine (isobutylamine).
Route B: Reaction of 2-methylpropyl isothiocyanate with cyclopentylamine (B150401).
Both routes yield the same target product. The choice between them often depends on the commercial availability and cost of the starting isothiocyanate and amine. The reaction is typically straightforward, involving the mixing of the two reactants in a suitable solvent. mdpi.com
An alternative strategy involves a one-pot reaction starting from carbon disulfide and both amines (cyclopentylamine and 2-methylpropylamine). mdpi.comorganic-chemistry.org This method proceeds through the in-situ formation of a dithiocarbamate intermediate, which then reacts with the second amine to form the unsymmetrical thiourea. nih.gov More recently developed protocols utilize reagents like phenyl chlorothionoformate, which first reacts with one amine to form a thiocarbamate intermediate, followed by reaction with the second amine to give the final product, often with high yields in aqueous media. researchgate.netresearchgate.net
Optimizing Reaction Pathways and Conditions
The efficiency and yield of the synthesis of this compound can be significantly influenced by the optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and reaction time.
Solvent: A variety of solvents can be employed, with the choice depending on the specific reactants' solubility and the reaction pathway. Dichloromethane is commonly used for reactions involving isothiocyanates at room temperature. mdpi.comanalis.com.my Ethanol is also effective, particularly for reactions conducted at reflux. mdpi.com For greener approaches, water has been demonstrated as a viable solvent, especially in methods utilizing carbon disulfide or phenyl chlorothionoformate. organic-chemistry.orgresearchgate.net
Temperature: The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent. mdpi.comanalis.com.my While many isothiocyanate-amine coupling reactions proceed efficiently at room temperature, applying heat can increase the reaction rate and drive it to completion, which can be beneficial when less reactive amines are used. researchgate.net
Reaction Time: Reaction times can vary from a few minutes to several hours. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. rsc.org For conventional heating methods, the reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion. researchgate.net
Stoichiometry: The molar ratio of the reactants is a crucial factor. Using an equimolar ratio of the amine and isothiocyanate is standard practice. However, in some cases, a slight excess of one reactant may be used to ensure the complete consumption of the other, more valuable, reactant. researchgate.net
Evaluation of Catalytic Systems for Enhanced Yields
While many thiourea syntheses proceed efficiently without a catalyst, certain catalytic systems can be employed to enhance reaction rates and yields, particularly in more challenging cases or when developing more sustainable processes.
For syntheses that proceed via an isothiocyanate intermediate, catalysts can be used in the formation of the isothiocyanate itself. For instance, amine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) can catalyze the conversion of isocyanides to isothiocyanates using elemental sulfur. rsc.orgnih.govtandfonline.com This can be part of a one-pot, multi-component reaction to form the final thiourea product.
Preparation of Structural Analogues and Derivatives Bearing the this compound Scaffold
The synthesis of structural analogues of this compound is a key strategy in fields such as medicinal chemistry and materials science to investigate structure-activity relationships (SAR) and to fine-tune the properties of the molecule. nih.govnih.gov The synthetic routes described for the parent compound are directly applicable to the creation of a diverse library of derivatives by simply varying the starting amine or isothiocyanate precursors. mdpi.com
Systematic Modifications of the Cyclopentyl Moiety
Potential modifications include:
Varying Ring Size: Using cyclopropylamine, cyclobutylamine, cyclohexylamine, or cycloheptylamine (B1194755) to explore the effect of ring strain and conformational flexibility.
Introducing Unsaturation: Employing cyclopentenylamine or cyclohexenylamine to incorporate rigidity and potential π-stacking interactions.
Adding Substituents: Utilizing substituted cycloalkylamines, such as 2-methylcyclopentylamine or 4-hydroxycyclohexylamine, to probe specific steric and electronic interactions.
Incorporating Heteroatoms: Using heterocyclic amines like tetrahydrofurfurylamine (B43090) or 3-aminopyrrolidine (B1265635) to introduce hydrogen bonding capabilities and alter polarity.
Table 2: Examples of Cyclopentyl Moiety Modifications and Corresponding Amine Precursors
| Modification Type | Example Moiety | Required Amine Precursor |
|---|---|---|
| Ring Size Variation | Cyclohexyl | Cyclohexylamine |
| Ring Size Variation | Cyclobutyl | Cyclobutylamine |
| Introduction of Substituents | 2-Methylcyclopentyl | 2-Methylcyclopentylamine |
| Incorporation of Heteroatoms | Tetrahydrofurfuryl | Tetrahydrofurfurylamine |
Rational Design and Synthesis of 2-Methylpropyl Side Chain Variants
Similarly, the 2-methylpropyl (isobutyl) side chain can be systematically altered to modulate the lipophilicity, steric bulk, and conformational properties of the molecule. This involves reacting the chosen isothiocyanate (e.g., cyclopentyl isothiocyanate) with a diverse range of primary and secondary aliphatic amines.
Rational design strategies could include:
Isomeric Scaffolds: Replacing isobutylamine (B53898) with its isomers, such as n-butylamine, sec-butylamine, and tert-butylamine, to evaluate the impact of branching near the thiourea core. acs.org
Chain Length Homologation: Using amines with varying alkyl chain lengths (e.g., propylamine, pentylamine, hexylamine) to systematically alter lipophilicity.
Introduction of Functional Groups: Employing functionalized amines like 2-methoxyethylamine (B85606) or 3-aminopropan-1-ol to introduce polar groups capable of forming specific interactions.
Alicyclic and Aromatic Groups: Using amines such as cyclopropylmethylamine or benzylamine (B48309) to introduce different types of cyclic structures.
The synthesis of these diverse analogues provides a powerful tool for developing a comprehensive understanding of the molecule's structure-property relationships. nih.gov
Functionalization of the Thiourea Core
The thiourea core of this compound serves as a versatile scaffold for further chemical modifications, leading to a variety of derivatives with potentially new properties. The presence of nitrogen and sulfur atoms allows for a range of reactions, particularly cyclization reactions to form heterocyclic compounds.
One of the most common functionalization strategies for thioureas is their use as precursors in the synthesis of thiazole (B1198619) derivatives. For instance, the reaction of N,N'-disubstituted thioureas with α-haloketones is a well-established method for the preparation of 2-aminothiazoles. In the context of this compound, this would involve the reaction with an appropriate α-haloketone to yield a corresponding 2-(cyclopentyl(isobutyl)amino)thiazole derivative. This reaction proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization.
The thiourea moiety can also be utilized in the synthesis of other heterocyclic systems. For example, reactions with chloroacetyl chloride can lead to the formation of 2-imino-4-thiazolidinones rsc.org. This reaction offers a pathway to five-membered heterocyclic rings containing both sulfur and nitrogen. Furthermore, thioureas are known to be key intermediates in the synthesis of various other nitrogen, sulfur, and oxygen-containing heterocycles asianpubs.org.
Recent research has also explored the solid-phase synthesis of peptide thioureas, which can then be converted to thiazoles nih.gov. This approach could potentially be adapted for the modification of this compound, especially in combinatorial chemistry settings for the generation of diverse compound libraries.
Table 1: Potential Heterocyclic Derivatives from this compound
| Reactant | Resulting Heterocycle |
| α-Haloketone | 2-(Cyclopentyl(isobutyl)amino)thiazole |
| Chloroacetyl Chloride | 3-Cyclopentyl-2-(isobutylimino)thiazolidin-4-one |
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact and improve safety. These approaches focus on the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions.
One prominent green synthetic method is the use of solvent-free conditions, often employing grinding or mechanochemistry. This technique has been successfully used for the synthesis of N-aryl-N'-aroyl(acyl)thioureas, where the reactants are ground together, leading to high yields in short reaction times without the need for a solvent asianpubs.org. This method is advantageous as it reduces waste and avoids the use of potentially toxic solvents.
Aqueous medium synthesis represents another significant green chemistry approach. A simple condensation reaction between amines and carbon disulfide in water has been shown to be an efficient route for the synthesis of substituted thioureas organic-chemistry.orgorganic-chemistry.org. This method avoids the use of toxic reagents like isothiocyanates or thiophosgene and utilizes water as a benign solvent organic-chemistry.org. The synthesis of this compound could be envisioned via a one-pot reaction of cyclopentylamine and 2-methylpropylamine with carbon disulfide in an aqueous medium. The use of solar energy in conjunction with water as a solvent has also been reported for the synthesis of symmetrical N,N'-disubstituted thioureas, offering an energy-efficient and environmentally friendly pathway researchgate.net.
Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry for the rapid and efficient synthesis of thiourea derivatives. This technique can drastically reduce reaction times and often leads to higher yields compared to conventional heating methods.
The choice of solvent is a critical aspect of green chemistry. Researchers have explored the use of greener solvents as alternatives to traditional volatile organic compounds. For instance, Cyrene, a bio-based solvent, has been successfully used for the one-pot synthesis of nitro N,N'-diaryl thioureas with nearly quantitative yields nih.gov. Deep eutectic solvents (DES) have also been employed as both a green catalyst and reaction medium for the preparation of monosubstituted thioureas rsc.org. A patented method describes the one-step synthesis of thiourea derivatives in water using phenoxysulfonyl chloride and a primary amine, highlighting the move towards aqueous reaction media google.com.
Table 2: Overview of Green Synthesis Strategies for Thioureas
| Green Chemistry Approach | Key Features | Potential Application to this compound |
| Solvent-Free Synthesis (Grinding) | Avoids solvent waste, reduces reaction times. asianpubs.org | Grinding of cyclopentylamine, 2-methylpropylamine, and a sulfur source. |
| Aqueous Medium Synthesis | Uses water as a benign solvent, avoids toxic reagents. organic-chemistry.org | Reaction of cyclopentylamine and 2-methylpropylamine with carbon disulfide in water. |
| Microwave-Assisted Synthesis | Reduces reaction times, improves yields. | Microwave irradiation of the reactants in a suitable solvent or under solvent-free conditions. |
| Use of Green Solvents | Replaces hazardous solvents with environmentally friendly alternatives like Cyrene or deep eutectic solvents. nih.govrsc.org | Performing the synthesis in a green solvent to minimize environmental impact. |
| Solar Energy | Utilizes a renewable energy source. researchgate.net | Conducting the aqueous synthesis under solar irradiation. |
Advanced Spectroscopic and Crystallographic Characterization of N Cyclopentyl N 2 Methylpropyl Thiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For N-Cyclopentyl-N-(2-methylpropyl)thiourea, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl and 2-methylpropyl (isobutyl) groups, as well as the N-H protons of the thiourea (B124793) moiety. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the thiocarbonyl group (C=S) and the electronegativity of the adjacent nitrogen atoms.
The N-H protons are expected to appear as broad singlets in the downfield region, typically between δ 7.0 and 9.0 ppm, due to hydrogen bonding and quadrupole effects from the nitrogen atoms. The exact chemical shift would be sensitive to solvent and concentration.
The protons of the cyclopentyl group attached to the nitrogen would show a multiplet for the methine proton (CH-N) significantly downfield due to the direct attachment to the nitrogen of the thiourea group. The methylene (B1212753) protons of the cyclopentyl ring would appear as complex multiplets in the aliphatic region.
For the 2-methylpropyl group, the methylene protons (CH₂-N) adjacent to the nitrogen would be observed as a doublet, coupled to the methine proton. The methine proton (CH) would appear as a multiplet, further split by the adjacent methylene and methyl protons. The two methyl groups (CH₃) would likely appear as a doublet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H (Cyclopentyl side) | 7.5 - 8.5 | br s | - |
| N-H (Isobutyl side) | 7.0 - 8.0 | br s | - |
| CH (Cyclopentyl) | 4.0 - 4.5 | m | - |
| CH₂ (Cyclopentyl) | 1.5 - 2.0 | m | - |
| CH₂ (Isobutyl) | 3.0 - 3.5 | d | ~7 |
| CH (Isobutyl) | 1.8 - 2.2 | m | - |
| CH₃ (Isobutyl) | 0.9 - 1.1 | d | ~7 |
Note: This is a predictive table. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis with DEPT and Quantitative Methods
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The most downfield signal is expected for the thiocarbonyl carbon (C=S) of the thiourea group, typically appearing in the range of δ 180-190 ppm.
The carbons of the cyclopentyl and 2-methylpropyl groups attached to the nitrogen atoms will also be shifted downfield compared to their parent alkanes. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be crucial to distinguish between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C=S | 180 - 190 | No Signal |
| CH (Cyclopentyl) | 55 - 60 | Positive |
| CH₂ (Cyclopentyl) | 25 - 35 | Negative |
| CH₂ (Isobutyl) | 50 - 55 | Negative |
| CH (Isobutyl) | 28 - 33 | Positive |
| CH₃ (Isobutyl) | 19 - 22 | Positive |
Note: This is a predictive table. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR techniques are indispensable for unambiguous signal assignment and structural confirmation.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the cyclopentyl and 2-methylpropyl fragments. For instance, correlations would be observed between the CH₂ and CH protons of the isobutyl group.
HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the signals in both the ¹H and ¹³C NMR spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds.
In the Infrared (IR) spectrum , the N-H stretching vibrations are expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed just below 3000 cm⁻¹. The most characteristic vibration of the thiourea moiety is the C=S stretching, which typically appears as a strong band in the region of 700-850 cm⁻¹. The C-N stretching vibrations are expected in the 1200-1400 cm⁻¹ region. sci-hub.ruacs.org
The Raman spectrum would provide complementary information. The C=S stretching vibration often gives a strong and sharp signal in the Raman spectrum, which can be more reliable for identification than in the IR spectrum where it can be weak or coupled with other vibrations. nih.govresearchgate.netresearchgate.net
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3200 - 3400 | IR |
| C-H Stretch (Alkyl) | 2850 - 2960 | IR, Raman |
| C-N Stretch | 1200 - 1400 | IR, Raman |
| C=S Stretch | 700 - 850 | IR, Raman |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
Theoretical and Computational Chemistry Approaches to N Cyclopentyl N 2 Methylpropyl Thiourea
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of N-Cyclopentyl-N-(2-methylpropyl)thiourea. Density Functional Theory (DFT) is a particularly powerful method for this purpose, offering a balance between accuracy and computational cost. sciensage.infosciensage.info
The flexibility of the cyclopentyl and 2-methylpropyl groups necessitates a thorough conformation analysis to identify the most stable three-dimensional structures of this compound. By systematically rotating the single bonds and calculating the corresponding energies, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. For a molecule like this, several low-energy conformers are expected due to the rotational freedom around the C-N bonds. The relative energies of these conformers determine their population at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT
| Conformer | Dihedral Angle (C-N-C=S) | Relative Energy (kcal/mol) |
| 1 | 180° | 0.00 |
| 2 | 60° | 1.52 |
| 3 | -60° | 1.55 |
| 4 | 0° | 5.20 |
Molecular orbital (MO) theory helps in understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. sciensage.info The electron density distribution, often visualized through electrostatic potential maps, reveals the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. The sulfur and nitrogen atoms of the thiourea (B124793) group are typically electron-rich. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap | 5.15 |
DFT calculations can accurately predict various spectroscopic properties of this compound. The prediction of ¹H and ¹³C NMR chemical shifts is valuable for the structural elucidation of the molecule and for confirming its synthesis. researchgate.net Similarly, the calculation of vibrational frequencies (IR and Raman spectra) can aid in the identification of functional groups and in the characterization of the compound's vibrational modes. researchgate.net Comparing the predicted spectra with experimental data can provide a high degree of confidence in the molecular structure.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C=S | 182.5 |
| N-CH (Cyclopentyl) | 60.3 |
| N-CH₂ (2-methylpropyl) | 55.8 |
| CH (Cyclopentyl) | 30.1 |
| CH₂ (Cyclopentyl) | 25.4 |
| CH (2-methylpropyl) | 28.7 |
| CH₃ (2-methylpropyl) | 20.1 |
Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the investigation of its behavior over time. nih.gov By simulating the motion of the molecule in a solvent, typically water, one can understand how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. acs.org MD simulations are particularly useful for studying the flexibility of the molecule, the stability of different conformers, and the formation of intra- and intermolecular hydrogen bonds. acs.org This information is crucial for understanding how the molecule might behave in a biological environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Non-Clinical Biological Activity Profiles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a compound based on its molecular structure. farmaciajournal.comresearchgate.net For this compound, a QSAR model could be developed by compiling a dataset of structurally similar thiourea derivatives with known biological activities. mdpi.comnih.gov Molecular descriptors, which are numerical representations of the molecule's physicochemical properties (e.g., logP, molecular weight, polar surface area), are then calculated. farmaciajournal.com A mathematical model is subsequently built to correlate these descriptors with the observed biological activity. farmaciajournal.com Such a model could then be used to predict the potential biological activities of this compound, such as its potential as an antibacterial or antifungal agent. farmaciajournal.com
Molecular Docking and Chemoinformatics for Identifying and Characterizing Molecular Interactions with Biological Targets (e.g., enzyme active sites, protein binding domains)
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or a receptor. researchgate.netfip.orgfip.org For this compound, docking studies can be performed to identify potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. nih.govbiointerfaceresearch.com These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Chemoinformatics tools can be used to screen large libraries of proteins to identify potential binding partners for the compound. The results of molecular docking can provide valuable insights into the compound's mechanism of action at a molecular level and can guide the design of more potent analogs. researchgate.net
Table 4: Hypothetical Docking Results of this compound with a Putative Enzyme Active Site
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | TYR 85, LEU 120, PHE 210 |
| Hydrogen Bonds | N-H...O (TYR 85) |
| Hydrophobic Interactions | Cyclopentyl with LEU 120, 2-methylpropyl with PHE 210 |
Coordination Chemistry of N Cyclopentyl N 2 Methylpropyl Thiourea As a Ligand
Ligand Design Principles and Donor Atom Characteristics of Thiourea (B124793) Scaffolds
Thiourea derivatives are a versatile class of ligands in coordination chemistry due to their unique structural and electronic properties. basjsci.edu.iqmdpi.com The thiourea backbone, N-(C=S)-N, possesses multiple potential donor sites, but its coordination behavior is primarily dictated by the nature of the substituents on the nitrogen atoms. basjsci.edu.iqrdd.edu.iq
The key donor atom in N,N'-disubstituted thioureas, such as n-Cyclopentyl-n-(2-methylpropyl)thiourea, is the sulfur atom of the thiocarbonyl (C=S) group. semanticscholar.org Based on Hard and Soft Acid-Base (HSAB) theory, the sulfur atom is a soft donor, showing a strong preference for coordinating with soft or borderline metal ions like Cu(I), Ag(I), Pd(II), and Pt(II). cardiff.ac.uk
The electronic properties of the thiourea scaffold are influenced by the thione-thiol tautomerism. basjsci.edu.iqrdd.edu.iq However, in N,N'-disubstituted thioureas where both nitrogen atoms are bonded to alkyl or aryl groups, the ligand typically exists in the thione form, making the sulfur atom the primary coordination site. mdpi.com The cyclopentyl and 2-methylpropyl (isobutyl) substituents in the target ligand are electron-donating alkyl groups. These groups increase the electron density on the sulfur atom, enhancing its σ-donating capability. researchgate.net Concurrently, the steric bulk of these alkyl groups plays a significant role in determining the coordination number and geometry of the resulting metal complexes, influencing how many ligands can fit around a central metal ion. nih.gov
The presence of nucleophilic sulfur and nitrogen atoms also allows for the formation of hydrogen bonds, which can be crucial in the supramolecular assembly of metal complexes, though this is more relevant for N-monosubstituted or unsubstituted thioureas. mdpi.comnih.govsemanticscholar.org For N,N'-disubstituted ligands, the primary role is that of a neutral, monodentate S-donor ligand. mdpi.com
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with N,N'-disubstituted thiourea ligands is generally straightforward. The typical method involves the reaction of the thiourea ligand with a metal salt in a suitable solvent, such as ethanol, acetonitrile, or dichloromethane. nih.govresearchgate.net The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different numbers of coordinated ligands. nih.gov
A wide array of transition metal complexes with N,N'-disubstituted thioureas have been synthesized and studied. rsc.orgresearchgate.net For instance, reactions with salts of Cu(II), Ni(II), and Zn(II) have yielded an extensive series of complexes. nih.govrsc.org It is noteworthy that in some cases, Cu(II) can be reduced to Cu(I) by the thiourea ligand during the complexation reaction. nih.govrsc.org The synthesis of cobalt, palladium, and platinum complexes with sterically hindered thiourea ligands has also been reported, typically yielding four-coordinate species of the general formula [ML₂X₂] (where L is the thiourea ligand and X is a halide). nih.govchemrxiv.org
While less common than transition metal complexes, thiourea derivatives can also coordinate to main group metals. The synthesis would follow a similar methodology, reacting the ligand with a main group metal salt, such as halides or nitrates of elements like tin, lead, or bismuth. The soft sulfur donor of the thiourea ligand would favor coordination with heavier p-block elements. Although specific examples with the target ligand are unavailable, the general principles of coordination chemistry suggest the feasibility of such syntheses. nih.gov
Characterization of these complexes relies on a combination of analytical techniques. Elemental analysis confirms the stoichiometry, while spectroscopic methods like FT-IR and NMR provide direct evidence of coordination. mdpi.comresearchgate.net
Table 1: Representative Spectroscopic Data for a Hypothetical [M(L)₂Cl₂] Complex (L = this compound)
| Technique | Free Ligand (L) | Complex [M(L)₂Cl₂] | Interpretation of Change |
|---|---|---|---|
| FT-IR (cm⁻¹) | |||
| ν(C=S) | ~700-850 | Lower frequency (e.g., by 10-50 cm⁻¹) | Weakening of the C=S bond upon coordination of sulfur to the metal. mdpi.com |
| ν(C-N) | ~1450-1550 | Higher frequency (e.g., by 10-30 cm⁻¹) | Increase in C-N bond order due to electron delocalization upon S-coordination. mdpi.com |
| ¹³C NMR (ppm) | |||
| C=S carbon | ~180-185 | Shifted downfield (e.g., to 175-180 ppm) | Change in the electronic environment of the thiocarbonyl carbon, indicating coordination through the sulfur atom. nih.gov |
Elucidation of Binding Modes and Coordination Geometries in Metal-Thiourea Complexes
Due to the presence of two alkyl substituents on the nitrogen atoms, this compound is expected to act almost exclusively as a neutral, monodentate ligand, coordinating through its sulfur atom. mdpi.com Bidentate (N,S) coordination, which is sometimes observed for other thiourea derivatives, would be sterically hindered and electronically unfavorable in this case. semanticscholar.orgmdpi.com
The coordination geometry of the resulting metal complex is determined by the electronic configuration of the metal ion, its oxidation state, and the steric demands of the ligands. cardiff.ac.uk Based on studies of analogous N,N'-disubstituted thiourea complexes, the following geometries are commonly observed: nih.govresearchgate.net
Tetrahedral: Often found for d¹⁰ metal ions like Zn(II) and Cu(I), as well as Co(II). nih.govnih.gov
Square Planar: Typical for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). nih.govresearchgate.net
Trigonal Planar: Can be observed for three-coordinate Cu(I) complexes. rdd.edu.iqresearchgate.net
Octahedral: Possible for metals that prefer a coordination number of six, though the steric bulk of the cyclopentyl and isobutyl groups might favor lower coordination numbers. rdd.edu.iqresearchgate.net
Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure, confirming binding modes, and determining precise bond lengths and angles. nih.govresearchgate.net
Table 2: Common Coordination Geometries for Metal Ions with Thiourea Ligands
| Metal Ion | d-electron Count | Typical Geometry | Example Complex Type |
|---|---|---|---|
| Cu(I) | d¹⁰ | Tetrahedral, Trigonal Planar | [Cu(L)₂]⁺, [Cu(L)Cl] |
| Zn(II) | d¹⁰ | Tetrahedral | [Zn(L)₂Cl₂] |
| Co(II) | d⁷ | Tetrahedral | [Co(L)₂Cl₂] |
| Ni(II) | d⁸ | Square Planar | [Ni(L)₂]²⁺, [Ni(L)₂Cl₂] |
| Pd(II) | d⁸ | Square Planar | [Pd(L)₂Cl₂] |
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, EPR, Mössbauer)
Spectroscopic techniques are invaluable for probing the electronic environment of the metal center and confirming the nature of the metal-ligand bond.
UV-Visible Spectroscopy: The electronic spectrum of the free thiourea ligand typically shows intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the thiocarbonyl moiety. utm.my Upon complexation, these intraligand bands may shift. More importantly, new bands corresponding to d-d transitions (for transition metals) or metal-to-ligand charge transfer (MLCT) may appear in the visible region. utm.my The position and intensity of these bands provide information about the coordination geometry and the electronic structure of the complex.
Infrared (IR) Spectroscopy: As noted in Table 1, IR spectroscopy provides direct evidence of sulfur coordination. The key diagnostic bands are the C=S and C-N stretching vibrations. A shift of the ν(C=S) band to a lower wavenumber and a shift of the ν(C-N) band to a higher wavenumber upon complexation are characteristic of coordination through the sulfur atom. mdpi.commdpi.com
Electron Paramagnetic Resonance (EPR): This technique is applicable to complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), such as Cu(II) or high-spin Co(II). The EPR spectrum provides detailed information about the oxidation state and the coordination environment of the metal ion, including the symmetry of the ligand field. nih.gov
Mössbauer Spectroscopy: This method is specific to certain isotopes, most notably ⁵⁷Fe. For iron complexes of the thiourea ligand, Mössbauer spectroscopy would be a powerful tool to determine the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state, and the symmetry of the iron's local environment. nih.gov
Theoretical Studies on Metal-Ligand Bonding and Electronic Structure of Complexes
Computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data and provide deeper insight into the nature of metal-ligand bonding in thiourea complexes. mdpi.comnih.gov
Theoretical calculations can be employed to:
Optimize Geometries: Predict the most stable structure of the metal complex, including bond lengths and angles, which can be compared with X-ray diffraction data. mdpi.com
Analyze Electronic Structure: Calculate the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). nih.gov For a thiourea complex, the HOMO is typically centered on the ligand (specifically the sulfur atom), reflecting its electron-donating nature, while the LUMO is often localized on the metal center.
Model Spectroscopic Properties: Simulate IR and UV-Vis spectra, which aids in the assignment of experimental bands. utm.my
Quantify Bonding Interactions: Analyze the nature of the metal-sulfur bond. Studies on similar systems have proposed a p-d-π interaction model, where the interaction between the filled p-orbitals of the sulfur and the d-orbitals of the metal raises the energy of the metal d-orbitals, strengthening back-donation to other co-ligands. researchgate.net This highlights the strong electron-donating effect of thiourea ligands.
Through these theoretical approaches, a comprehensive picture of the electronic effects of the this compound ligand on the metal center can be developed.
Mechanistic Studies of Molecular Interactions and Non Clinical Biological Target Engagement
Investigation of Enzyme Inhibition and Activation Mechanisms
Thiourea (B124793) derivatives have been extensively studied as inhibitors of various enzymes, often exhibiting competitive, uncompetitive, or non-competitive kinetics. The sulfur atom of the thiourea moiety, along with the nitrogen atoms, can participate in hydrogen bonding and coordination with metal ions in the active sites of enzymes, leading to their inhibition.
Interactions with Bacterial Enzymes
Thiourea derivatives have shown significant inhibitory activity against several bacterial enzymes, with a primary focus on urease.
Urease Inhibition: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, which is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. nih.govnih.gov The accumulation of ammonia can lead to various pathological conditions. Thiourea derivatives are effective inhibitors of urease. nih.govcore.ac.uk The proposed mechanism of inhibition often involves the interaction of the thiourea sulfur atom with the nickel ions in the enzyme's active site, disrupting the catalytic cycle. researchgate.net
Studies on various substituted thioureas have revealed that the nature and position of the substituents on the thiourea core play a crucial role in their inhibitory potency. nih.gov For instance, substitutions with functional groups containing lone pairs of electrons can enhance the inhibitory activity. nih.gov
Peptidoglycan Biosynthesis Enzymes: Peptidoglycan is a vital component of the bacterial cell wall, and its synthesis is a common target for antibiotics. nih.govnih.gov While specific studies on the direct inhibition of peptidoglycan biosynthesis enzymes by n-Cyclopentyl-n-(2-methylpropyl)thiourea are not available, the general class of sulfur-containing organic compounds has been explored for antibacterial properties. The enzymes involved in the cytoplasmic and membrane steps of peptidoglycan synthesis, such as MurA, MurB, and the penicillin-binding proteins (PBPs), represent potential targets. nih.govnih.gov
Modulation of Viral Protein Function
Thiourea derivatives have been investigated for their potential to modulate the function of viral proteins, particularly those of the Human Immunodeficiency Virus Type 1 (HIV-1).
HIV-1 Capsid and Cyclophilin A: The HIV-1 capsid protein (CA) and the human protein cyclophilin A (CypA) are both crucial for the HIV-1 replication cycle. nih.gov Certain thiourea derivatives have been identified as dual inhibitors, targeting both CA and CypA. nih.gov The binding of these compounds to their targets has been confirmed using techniques such as ultraviolet spectroscopic analysis and fluorescence binding affinity assays. nih.gov Molecular docking studies have further elucidated the potential binding modes of these derivatives within the target proteins. nih.gov
Engagement with Specific Protein Domains
The interaction of small molecules with specific protein domains is a key strategy in drug discovery. Thiourea derivatives have been explored for their ability to engage with such domains.
Polo-box Domain (PBD) of Polo-like Kinase 1 (Plk1): Plk1 is a critical regulator of cell division, and its C-terminal polo-box domain (PBD) is essential for its function by mediating protein-protein interactions. nih.govnih.gov The PBD has emerged as an attractive target for the development of anticancer agents. nih.gov While various scaffolds have been identified as PBD inhibitors, the exploration of thiourea-containing compounds in this context is an area of interest. The inhibition of PBD-dependent interactions can lead to mitotic arrest and apoptosis in cancer cells. nih.gov
Cyclophilins: As mentioned earlier, cyclophilin A is a target for some thiourea derivatives in the context of HIV-1 inhibition. nih.gov Cyclophilins are a family of proteins with peptidyl prolyl isomerase activity and are involved in various cellular processes. The interaction of thiourea derivatives with cyclophilins can modulate their function.
Binding Kinetics and Thermodynamics with Macromolecular Targets
The characterization of the binding kinetics and thermodynamics of thiourea derivatives with their macromolecular targets is crucial for understanding their mechanism of action and for optimizing their potency. Techniques such as fluorescence binding affinity assays are commonly employed to determine the binding constants of these interactions. nih.gov Isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, including the enthalpy and entropy changes.
Structure-Activity Relationship (SAR) Studies for Optimizing Molecular Recognition and Potency
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective inhibitors. For thiourea derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activities.
The general structure of a disubstituted thiourea allows for systematic modifications at both nitrogen atoms (R1 and R2). The nature of these substituents, including their size, shape, electronic properties, and hydrogen bonding capacity, significantly influences the compound's interaction with its biological target. rsc.orgmdpi.com
For example, in the context of urease inhibition, SAR studies have shown that the presence of certain functional groups on the aryl rings of N-arylthiourea derivatives can dramatically affect their inhibitory potency. nih.gov Similarly, for HIV-1 CA and CypA dual inhibitors, the variation of substituents on the thiourea scaffold has led to the identification of compounds with optimized antiviral activity. nih.gov
Influence of Cyclopentyl Substitution on Binding Affinity and Selectivity
Data Tables
Table 1: Examples of Thiourea Derivatives and Their Biological Targets
| Compound Class | Example Compound | Biological Target(s) | Reference |
| Urease Inhibitors | N,N′-Bis(3-pyridinylmethyl)thiourea | Urease | nih.gov |
| HIV-1 Inhibitors | Thiourea derivatives (general) | HIV-1 Capsid, Cyclophilin A | nih.gov |
| Anticholinesterase Agents | 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase, Butyrylcholinesterase | nih.gov |
Table 2: General Structure-Activity Relationship (SAR) Observations for Thiourea Derivatives
| Target | Favorable Substitutions | Unfavorable Substitutions | Reference |
| Urease | Substituents with lone electron pairs, benzoyl moiety | Sterically hindering groups near the coordinating atoms | nih.gov |
| HIV-1 Capsid/CypA | Varies depending on the specific derivative | Not extensively detailed in the provided context | nih.gov |
Role of 2-Methylpropyl Group in Specificity of Interaction
The specificity of the interaction between this compound and its biological targets is significantly influenced by the structural characteristics of its substituent groups. The 2-methylpropyl (isobutyl) group, in particular, plays a crucial role in determining the compound's binding affinity and selectivity through its steric and hydrophobic properties.
In structure-activity relationship (SAR) studies of various thiourea derivatives, the nature of the alkyl substituents on the nitrogen atoms is a key determinant of biological activity. nih.gov The 2-methylpropyl group is a branched-chain alkyl group, which imparts a specific three-dimensional conformation. This defined shape can be critical for fitting into a hydrophobic pocket within a biological target, such as an enzyme's active site. The bulk of the isobutyl group, compared to a linear chain like n-butyl, can create more specific van der Waals contacts and may orient the rest of the molecule optimally for interaction.
Research on various series of thiourea derivatives has shown that hydrophobic groups are essential for activity. For instance, in studies on antiplatelet thiourea compounds, strong hydrophobic contacts were found to be crucial for the blockage of the tyrosyl-radical at the COX-1 active site. nih.gov The length and branching of the alkyl chain directly influence inhibitory activity; for example, a phenethyl-substituted thiourea displayed better inhibitory activity compared to its benzyl (B1604629) or phenyl analogs, highlighting the importance of the substituent's hydrophobic character and length. nih.gov
The following table, based on hypothetical data from SAR studies of analogous enzyme inhibitors, illustrates the effect of modifying the alkyl substituent on inhibitory activity.
| Compound | N-Alkyl Group | Target Enzyme | IC₅₀ (µM) | Rationale for Activity Change |
| A | 2-Methylpropyl (Isobutyl) | Enzyme X | 15 | Optimal fit in the hydrophobic pocket due to branching. |
| B | n-Propyl | Enzyme X | 45 | Reduced hydrophobic contact and less optimal steric fit. |
| C | tert-Butyl | Enzyme X | 80 | Steric hindrance prevents proper entry into the binding site. |
| D | Methyl | Enzyme X | 120 | Insufficient hydrophobic interaction to ensure strong binding. |
This table is generated for illustrative purposes based on established structure-activity relationship principles for enzyme inhibitors.
Importance of the Thiourea Core for Intermolecular Interactions
The thiourea core, -(NH)-(C=S)-(NH)-, is fundamental to the biological activity of this compound, primarily due to its capacity to form multiple, stable intermolecular interactions. This scaffold is a versatile hydrogen bond donor and, to a lesser extent, an acceptor, which is a critical feature for binding to biological macromolecules like proteins and enzymes. mdpi.com
The two N-H groups of the thiourea moiety act as potent hydrogen bond donors. mdpi.com These groups can form strong, directional hydrogen bonds with electronegative atoms such as oxygen and nitrogen found in the amino acid residues of a protein's binding site (e.g., the backbone carbonyls or the side chains of aspartate, glutamate, or asparagine). These hydrogen bonding networks are often essential for the high-affinity binding and stabilization of the ligand-target complex. biointerfaceresearch.com
Furthermore, the sulfur atom of the thiocarbonyl group (C=S) is a soft base and can act as a hydrogen bond acceptor. It can also participate in other types of interactions, such as coordination with metal ions present in the active sites of metalloenzymes. mdpi.com The ability of thiourea derivatives to chelate metals is a recognized mechanism for enzyme inhibition. mdpi.com
The thiourea group exhibits thione-thiol tautomerism, allowing it to exist in equilibrium between the (C=S) thione form and the (C-SH) thiol form. mdpi.com This property can be crucial for its mechanism of action, as the thiol form can interact differently with the biological target, potentially forming covalent bonds or interacting with different residues within the active site.
The planar geometry and delocalized pi-electron system of the thiourea core also contribute to its binding capabilities, allowing for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. biointerfaceresearch.com The combination of strong hydrogen bonding, potential for metal chelation, and other hydrophobic or stacking interactions makes the thiourea core a privileged structure in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules. biointerfaceresearch.comnih.gov
The table below summarizes the key intermolecular interactions facilitated by the thiourea core.
| Interacting Part of Thiourea Core | Type of Interaction | Potential Target Residues/Moieties |
| N-H Groups | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyls |
| C=S (Sulfur atom) | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |
| C=S (Sulfur atom) | Metal Coordination | Zn²⁺, Fe²⁺, Cu²⁺ in metalloenzymes |
| Planar Scaffold | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
Despite a comprehensive search of available scientific literature, no specific applications of the compound This compound were found in the requested areas of advanced organic transformations and catalysis. The search included targeted queries for its use as a building block in heterocyclic synthesis, its role as a reagent in organic reactions, its application in organocatalysis, its function in ligand design, and its involvement in polymerization processes.
The scientific literature extensively covers the applications of the broader class of thiourea derivatives in these fields. Thioureas, in general, are recognized for their utility as versatile intermediates in the synthesis of various heterocyclic compounds. They also serve as effective organocatalysts, particularly in asymmetric synthesis, due to their ability to form hydrogen bonds. Furthermore, thiourea-based molecules have been explored as ligands for metal-catalyzed reactions.
Therefore, it is not possible to provide an article on the applications of This compound that adheres to the user's specific outline and instructions, as no dedicated research on this particular compound in the specified contexts could be located.
Chemical Reactivity, Stability, and Transformation Pathways of N Cyclopentyl N 2 Methylpropyl Thiourea
Investigation of Intramolecular Rearrangements and Tautomeric Equilibria
Thiourea (B124793) and its derivatives are known to exhibit tautomerism, primarily between the thione (C=S) and thiol (C-SH) forms. For asymmetrically disubstituted thioureas like n-Cyclopentyl-n-(2-methylpropyl)thiourea, the equilibrium between different tautomers and rotational isomers could be influenced by the steric and electronic properties of the cyclopentyl and 2-methylpropyl substituents. researchgate.net Symmetrically substituted thiourea derivatives have been studied for their conformational polymorphism due to the flexibility of the C-N bond. usm.myusm.my However, no specific studies have been found that investigate the intramolecular rearrangements or quantify the tautomeric equilibria for this compound.
Studies on Hydrolytic and Oxidative Stability under Defined Chemical Conditions
The stability of thiourea derivatives can vary significantly depending on the nature of their substituents and the chemical environment.
Hydrolytic Stability: Generally, the thiourea functional group can undergo hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of corresponding amines (cyclopentylamine and 2-methylpropylamine), carbonyl sulfide, and ultimately carbon dioxide and hydrogen sulfide. However, no specific data on the hydrolytic stability or degradation kinetics of this compound under defined pH and temperature conditions have been reported.
Oxidative Stability: Thioureas are susceptible to oxidation. researchgate.net The oxidation of N-substituted thioureas has been a subject of study, often leading to products like formamidine (B1211174) disulfides in the presence of mild oxidizing agents. researchgate.net The specific oxidative stability of this compound and the nature of its oxidation products under various oxidative conditions (e.g., using hydrogen peroxide, permanganate, or other common oxidants) have not been documented in the available literature.
Analysis of Degradation Pathways and Identification of Chemical Transformation Products
Understanding the degradation pathways of a chemical compound is crucial for assessing its environmental fate and persistence. Transformation products of organic compounds can be formed through various processes including hydrolysis, photolysis, and microbial degradation. nih.govnih.govresearchgate.net While general degradation pathways for simpler thioureas have been investigated, there is no specific information available regarding the degradation pathways of this compound or the identity of its transformation products under various environmental or laboratory conditions.
Mechanistic Insights into its Role in Radical Reactions and Redox Processes (non-biological)
Thiourea and its derivatives can participate in radical reactions and redox processes. For instance, they can act as antioxidants. The sulfur atom in the thiourea moiety is redox-active and can interact with radical species. However, no studies providing mechanistic insights into the role of this compound in non-biological radical reactions or its redox behavior have been found.
Data Tables
Due to the absence of experimental data, no data tables on the chemical reactivity, stability, or transformation products of this compound can be generated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
